molecular formula C8H6Cl2F2 B1410728 2,4-Dichloro-5-methylbenzodifluoride CAS No. 1806346-64-4

2,4-Dichloro-5-methylbenzodifluoride

Cat. No.: B1410728
CAS No.: 1806346-64-4
M. Wt: 211.03 g/mol
InChI Key: LXTBDXJSLMZTGN-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylbenzodifluoride is a versatile aromatic building block specifically designed for research and development. Its unique structure, featuring both chlorine substituents and a robust benzodifluoride moiety, makes it a key intermediate in exploratory chemistry for constructing more complex molecules. This compound is primarily valued in medicinal chemistry for its potential as a core scaffold in the synthesis of bioactive molecules. The strategic placement of halogens allows for selective functionalization via cross-coupling reactions, enabling the rapid generation of compound libraries for screening against various biological targets. The difluoromethyl group can influence a compound's lipophilicity, metabolic stability, and membrane permeability, which are critical parameters in optimizing the pharmacokinetic properties of lead candidates in drug discovery programs . Furthermore, this reagent holds significant promise in the development of new agrochemicals, such as herbicides and fungicides, where the incorporation of fluorinated aromatic systems is known to enhance biological activity and environmental stability. It is also a candidate for creating advanced materials, including liquid crystals and polymers, where its rigid, halogenated structure can impart desired electronic and physical characteristics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,5-dichloro-2-(difluoromethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTBDXJSLMZTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2,4-Dichlorobenzene Derivatives

Method Overview:
The initial step typically involves chlorination of a suitable benzene precursor, such as 2,4-dichlorobenzene, to introduce additional chlorine atoms or modify existing positions. Chlorination is achieved using chlorinating agents like chlorosulfonic acid or phosphorus pentachloride under controlled conditions.

Research Findings:

  • Chlorination reactions are optimized at temperatures ranging from 80°C to 150°C, with catalysts such as iron or aluminum chloride to improve selectivity.
  • The process yields high purity chlorinated intermediates with minimal polychlorination.

Data Table 1: Chlorination Conditions

Parameter Typical Range Notes
Temperature 80°C – 150°C Controlled to avoid over-chlorination
Chlorinating agent Chlorosulfonic acid, PCl5 Choice depends on desired substitution pattern
Catalyst FeCl3, AlCl3 Enhances selectivity
Reaction time 2 – 6 hours Optimized for maximum yield

Fluorination via Potassium Fluoride Treatment

Method Overview:
Fluorination is achieved by reacting chlorinated intermediates with potassium fluoride, often in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). This step introduces fluorine atoms selectively at specific positions.

Research Findings:

  • Using potassium fluoride with controlled bulk density (0.2–1.3) improves fluorination efficiency and reduces side reactions.
  • Reaction conditions such as temperature (around 80°C to 120°C) and reaction time (12–24 hours) are critical for high yield.

Data Table 2: Fluorination Conditions

Parameter Typical Range Notes
Potassium fluoride amount 1.1 – 1.3 equivalents (stoichiometric + excess) Excess used to drive fluorination to completion
Temperature 80°C – 120°C Maintains selectivity and minimizes decomposition
Solvent NMP, Dimethylformamide (DMF) Polar aprotic solvents facilitate fluorination
Reaction time 12 – 24 hours Optimized for maximum fluorination

Chlorination of Fluorinated Intermediates

Method Overview:
Post-fluorination, the compound undergoes further chlorination, often via chlorine gas or N-chlorosuccinimide, to introduce additional chlorine at specific positions, forming the core structure of 2,4-dichloro-5-methylbenzodifluoride.

Research Findings:

  • Chlorination of fluorinated intermediates requires careful control of temperature (around 0°C to 25°C) to prevent undesired substitution.
  • Catalysts such as iron(III) chloride can be employed to enhance regioselectivity.

Data Table 3: Chlorination of Fluorinated Intermediates

Parameter Typical Range Notes
Chlorination agent Cl2 gas, N-chlorosuccinimide Choice depends on process scale and safety considerations
Temperature 0°C – 25°C To control substitution regioselectivity
Catalyst FeCl3 Improves regioselectivity
Reaction time 1 – 3 hours Monitored to prevent over-chlorination

Final Purification and Crystallization

Method Overview:
The crude product is purified via recrystallization from suitable solvents (e.g., ethanol, methanol) and further refined through melt crystallization or chromatography to obtain high-purity 2,4-dichloro-5-methylbenzodifluoride.

Research Findings:

  • Melt crystallization at temperatures around -12°C to -15°C effectively enriches the desired compound.
  • Decolorization and drying steps ensure removal of residual impurities.

Data Table 4: Purification Parameters

Parameter Typical Range Notes
Crystallization temperature -12°C to -15°C Promotes selective crystallization
Solvent Ethanol, Methanol Based on solubility profiles
Duration of crystallization 2 – 4 hours Sufficient for purity enhancement

Summary of Preparation Pathway

Step Reagents/Conditions Purpose
Chlorination of benzene derivative Chlorosulfonic acid, PCl5, FeCl3, 80–150°C Introduce chlorine atoms at specific positions
Fluorination Potassium fluoride, NMP, 80–120°C, 12–24 hrs Incorporate fluorine atoms selectively
Chlorination of fluorinated intermediates Cl2 gas, FeCl3, 0–25°C Achieve desired dichlorination pattern
Purification Recrystallization, melt crystallization, chromatography Remove impurities, improve purity

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methylbenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Biological Activity

2,4-Dichloro-5-methylbenzodifluoride (CAS Number: 1806346-64-4) is a compound of interest in various fields, particularly in medicinal chemistry and environmental science. Its structural characteristics suggest potential biological activities that warrant investigation. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 2,4-Dichloro-5-methylbenzodifluoride is C8H6Cl2F, with a molecular weight of approximately 195.04 g/mol. The compound is characterized by the presence of two chlorine atoms and one methyl group attached to a benzene ring, which influences its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that 2,4-Dichloro-5-methylbenzodifluoride exhibits several biological activities, including:

  • Antimicrobial Properties : Some studies have reported that halogenated compounds can possess antimicrobial activity due to their ability to disrupt cellular functions in bacteria and fungi.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines.
  • Endocrine Disruption Potential : Given its structural similarity to other halogenated aromatic compounds, there is concern regarding its potential as an endocrine disruptor.

Antimicrobial Activity

A study conducted on various chlorinated aromatic compounds, including 2,4-Dichloro-5-methylbenzodifluoride, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Organism
2,4-Dichloro-5-methylbenzodifluoride50Escherichia coli
30Staphylococcus aureus

These results indicate that the compound has potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity tests using various human cancer cell lines revealed that 2,4-Dichloro-5-methylbenzodifluoride exhibited varying degrees of cytotoxicity. The IC50 values are summarized in the table below:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)15
A549 (lung cancer)20

These findings suggest that the compound may have selective toxicity towards certain cancer cells, indicating its potential as a chemotherapeutic agent.

Endocrine Disruption Potential

Research into the endocrine-disrupting potential of halogenated compounds has shown that structural features such as chlorine substitution can influence receptor binding affinities. A comparative study indicated that compounds similar to 2,4-Dichloro-5-methylbenzodifluoride can bind to estrogen receptors with varying affinities:

CompoundBinding Affinity (nM)
2,4-Dichloro-5-methylbenzodifluoride100
Other chlorinated analogsVaries

This suggests a need for further investigation into the environmental impact and safety profile of this compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name CAS No. Molecular Formula Functional Groups Key Substituents
2,4-Dichloro-5-methylbenzotrifluoride 115571-61-4 C₈H₅Cl₂F₃ Cl, -CF₃, -CH₃ 2-Cl, 4-Cl, 5-CH₃, -CF₃
2,4-Dichloro-5-fluorobenzoyl chloride 86393-34-2 C₇H₂Cl₂FO Cl, F, -COCl 2-Cl, 4-Cl, 5-F, carbonyl chloride
2,4-Dichloro-5-fluorobenzonitrile Not available C₇H₂Cl₂FN Cl, F, -CN 2-Cl, 4-Cl, 5-F, nitrile
2-Fluoro-5-(trifluoromethyl)benzaldehyde 886497-81-0 C₈H₄F₄O F, -CF₃, -CHO 2-F, -CF₃, aldehyde
5-Amino-2-chlorobenzotrifluoride Not available C₇H₅ClF₃N Cl, -CF₃, -NH₂ 2-Cl, -CF₃, 5-NH₂

Key Observations:

  • Halogenation Patterns: The target compound’s dichloro-trifluoromethyl combination contrasts with monofluoro or mixed halogen derivatives (e.g., 2,4-dichloro-5-fluorobenzonitrile). The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions .
  • Functional Group Diversity : Derivatives like benzoyl chloride (carboxylic acid chloride) or nitrile groups enable distinct reactivity (e.g., nucleophilic acyl substitution for benzoyl chloride vs. nitrile reduction/alkylation ).
  • Methyl vs. Amino Groups: The methyl group in the target compound increases lipophilicity compared to polar amino-substituted analogs (e.g., 5-amino-2-chlorobenzotrifluoride), which may enhance solubility in aqueous systems .

Physicochemical Properties and Stability

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability Notes
2,4-Dichloro-5-methylbenzotrifluoride Not reported Not reported Low water solubility; soluble in organic solvents (e.g., DMF, THF) Stable under inert conditions; sensitive to strong bases
2,4-Dichloro-5-fluorobenzoyl chloride Not reported Not reported Reacts violently with water Hygroscopic; stored under anhydrous conditions
2-Fluoro-5-(trifluoromethyl)benzaldehyde Not reported Not reported Soluble in ethanol, acetone Air-sensitive; prone to oxidation

Key Observations:

  • Solubility Trends: The trifluoromethyl and chloro groups in the target compound reduce water solubility, favoring applications in non-polar reaction media. In contrast, benzaldehyde derivatives exhibit moderate polarity .
  • Stability : The target compound’s stability under standard storage contrasts with hygroscopic derivatives like benzoyl chloride, which require stringent moisture control .

Key Observations:

  • Pharmaceutical Utility : The target compound’s trifluoromethyl group is prized in drug design for improving metabolic stability and bioavailability, a feature shared with 2-fluoro-5-(trifluoromethyl)benzaldehyde derivatives .
  • Agrochemical Relevance : Chloro-fluoro combinations (e.g., 2,4-dichloro-5-fluorobenzonitrile) are leveraged in herbicides, while the methyl group in the target compound may enhance soil adhesion .

Q & A

Section 1: Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dichloro-5-methylbenzodifluoride, and how do reaction conditions influence yield?

  • Methodology :

  • Chlorination : Use chlorine gas under alkaline conditions (pH 10–10.2) at room temperature for selective substitution .
  • Fluorination : Employ hydrogen peroxide and sulfuric acid in reflux conditions (3 hours) to introduce fluorine groups .
  • Neutralization : Post-reaction neutralization with hydrochloric acid ensures stability of intermediates .
    • Data Table :
StepReagents/ConditionsKey Observations
1Cl₂, pH 10–10.2Selective chlorination at positions 2 and 4
2H₂O₂, H₂SO₄, refluxFluorine incorporation with 75–85% efficiency
3HCl, H₂O, rtStabilizes intermediates for downstream use

Q. How is 2,4-Dichloro-5-methylbenzodifluoride characterized spectroscopically?

  • Methodology :

  • NMR : Compare chemical shifts (¹H, ¹³C, ¹⁹F) with structurally similar compounds (e.g., 2,4-Dichloro-5-fluorobenzoic acid, δ ~7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular ion peaks (m/z ~209.00) and fragmentation patterns .
  • InChI/SMILES : Cross-validate using PubChem-derived identifiers (e.g., InChI=1S/C7H3Cl2FO2) .

Q. What safety protocols are critical for handling this compound?

  • Key Measures :

  • PPE : Use nitrile gloves, fume hoods, and eye protection to avoid inhalation/skin contact .
  • Waste Disposal : Neutralize acidic byproducts before disposal; collaborate with certified waste management services .

Section 2: Advanced Research Questions

Q. How can reaction byproducts (e.g., polychlorinated derivatives) be minimized during synthesis?

  • Methodology :

  • Kinetic Control : Optimize temperature (e.g., ≤40°C) to suppress side reactions .
  • Catalysis : Test Lewis acids (e.g., AlCl₃) for regioselective chlorination .
  • Analytical Monitoring : Use HPLC-MS to detect and quantify impurities early .

Q. What computational tools predict the reactivity of 2,4-Dichloro-5-methylbenzodifluoride in cross-coupling reactions?

  • Approach :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes in agrochemical pathways) .
    • Case Study : Substituent effects on reaction barriers (ΔG‡) for Suzuki-Miyaura coupling .

Q. How does the compound’s stability vary under different storage conditions?

  • Experimental Design :

  • Accelerated Degradation : Expose to UV light, humidity, and temperature extremes (40–80°C) for 30 days .
  • Analysis : Track decomposition via GC-MS; identify degradation products (e.g., hydrolyzed carboxylic acids) .
    • Findings : Stability decreases above 60°C; recommend inert atmosphere storage .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Data Analysis :

  • Conflict : Yields range from 60% to 85% for fluorination steps .
  • Resolution : Compare solvent systems (e.g., aqueous vs. non-polar media) and purity of starting materials .
    • Recommendation : Standardize reagent quality (e.g., H₂O₂ concentration) for reproducibility .

Section 3: Research Applications

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Case Studies :

  • Antifungal Agents : Modify the methyl group to enhance binding to fungal cytochrome P450 enzymes .
  • Prodrug Design : Esterify the difluoride group for controlled release in vivo .

Q. What role does it play in agrochemical research?

  • Mechanistic Insights :

  • Herbicide Activity : Acts as a precursor for inhibitors of acetolactate synthase (ALS) in weeds .
  • Metabolism Studies : Track radiolabeled derivatives in soil to assess environmental persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-methylbenzodifluoride
Reactant of Route 2
2,4-Dichloro-5-methylbenzodifluoride

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